molecular formula C26H32N6O6S B13329832 2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

Cat. No.: B13329832
M. Wt: 556.6 g/mol
InChI Key: PZSWKELKXWNJMS-UHFFFAOYSA-N
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Description

2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde is a complex organic compound that features a combination of pyrimidine, morpholine, and thieno[3,2-d]pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde typically involves multiple steps, including the formation of the pyrimidine and thieno[3,2-d]pyrimidine cores, followed by the introduction of the morpholine and tert-butoxycarbonyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of functional groups like morpholine and tert-butoxycarbonyl can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde is unique due to its combination of multiple functional groups and heterocyclic structures, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C26H32N6O6S

Molecular Weight

556.6 g/mol

IUPAC Name

tert-butyl N-[5-(6-formyl-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C26H32N6O6S/c1-15-17(14-33)39-19-18(15)29-20(30-21(19)31-8-10-36-11-9-31)16-12-27-22(28-13-16)32(23(34)37-25(2,3)4)24(35)38-26(5,6)7/h12-14H,8-11H2,1-7H3

InChI Key

PZSWKELKXWNJMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

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